molecular formula C8H5N3O4S B1219375 Fanft CAS No. 24554-26-5

Fanft

Cat. No.: B1219375
CAS No.: 24554-26-5
M. Wt: 239.21 g/mol
InChI Key: ZQBWQLJJMGJREB-UHFFFAOYSA-N
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Description

This compound is primarily recognized for its potent carcinogenic properties, particularly in inducing bladder cancer in various animal models such as rats, mice, and dogs . Fanft has been extensively studied in the context of chemical carcinogenesis and is used as a model compound for understanding the mechanisms of bladder cancer.

Mechanism of Action

Target of Action

Fanft, or N-[4-(5-nitro-2-furyl)-2-thiazolyl)formamide, primarily targets urothelial cells . These cells line the urinary bladder and are the primary site of action for this compound. The compound’s interaction with these cells is crucial in its role as a model compound for studying the pathogenesis of experimental bladder cancer .

Mode of Action

This compound interacts with its target cells, the urothelial cells, and undergoes metabolic transformations. One of the key metabolites formed is ANFT, or 2-amino-4-(5-nitro-2-furyl) thiazole . ANFT is considered the proximate carcinogen in this compound-induced bladder cancer . This is because the mutagenicity of urine from this compound-fed animals and the susceptibility of different species to this compound-induced urothelial cancer correlate with urinary levels of ANFT rather than this compound .

Biochemical Pathways

The biochemical pathways involved in this compound’s action are primarily related to its metabolism and disposition. This compound is metabolized in the body to form ANFT and other metabolites . This metabolism involves various enzymes, including peroxidases and the hydroperoxidase activity of prostaglandin H synthase (PHS) . The arachidonic acid cascade is also implicated in the process .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is metabolized in the body to form ANFT and other metabolites . The metabolism and disposition of both this compound and ANFT have been evaluated . Interestingly, dietary this compound is more carcinogenic than dietary ANFT , indicating the importance of metabolic transformations in its action.

Result of Action

The primary result of this compound’s action is the induction of bladder cancer. This compound induces bladder cancer in rat, mouse, hamster, and dog with similar results observed in males and females . The bladder neoplasia induced by this compound in susceptible species has histologic characteristics similar to those reported for humans, with most tumors being transitional cell carcinomas .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the duration of exposure to a given dose of this compound and the dose administered can affect the incidence of this compound-induced bladder cancer . Furthermore, the species and tissue specificity of this compound’s action can be determined by unique endogenous patterns of metabolism and disposition of aromatic and heterocyclic amines .

Biochemical Analysis

Biochemical Properties

Fanft plays a significant role in biochemical reactions, particularly in the context of carcinogenesis. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which metabolize this compound into reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and cancer development. Additionally, this compound interacts with peroxidases, including the hydroperoxidase activity of prostaglandin H synthase, which further contributes to its carcinogenic potential .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In urothelial cells, this compound induces DNA damage and mutations, leading to uncontrolled cell proliferation and tumor formation. It also affects the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, further promoting carcinogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism by cytochrome P450 enzymes into reactive intermediates that bind to DNA and form adducts. These DNA adducts cause mutations and initiate the carcinogenic process. This compound also inhibits DNA repair enzymes, leading to the accumulation of DNA damage. Additionally, it activates signaling pathways that promote cell proliferation and survival, contributing to tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound is metabolized into reactive intermediates that cause DNA damage. Over time, the accumulation of DNA adducts leads to mutations and cancer development. This compound is relatively stable, but its metabolites can degrade, affecting its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound results in sustained DNA damage and increased cancer risk .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces DNA damage and mutations without causing significant toxicity. At high doses, this compound can cause severe toxicity and adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dose is required to initiate carcinogenesis. Studies have shown that the carcinogenic potential of this compound is dose-dependent, with higher doses leading to increased cancer risk .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize this compound into reactive intermediates that can form DNA adducts. Additionally, this compound affects the metabolic flux of other compounds by inhibiting or activating various enzymes. It also influences metabolite levels, leading to changes in cellular metabolism and contributing to its carcinogenic potential .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA. The localization and accumulation of this compound within cells are crucial for its carcinogenic activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and forms adducts. It can also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it affects various cellular processes. Post-translational modifications and targeting signals play a role in directing this compound to specific compartments, influencing its carcinogenic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fanft can be synthesized through a multi-step process involving the reaction of 2-amino-4-(5-nitro-2-furyl)thiazole with formic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide derivative . The reaction conditions must be carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification, such as recrystallization or chromatography, to achieve the desired product quality. The industrial production methods are designed to optimize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Fanft undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted thiazole compounds .

Scientific Research Applications

Fanft is widely used in scientific research, particularly in the study of chemical carcinogenesis. Its applications include:

Comparison with Similar Compounds

Fanft is compared with other nitrofuran derivatives such as 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). While both compounds are potent carcinogens, this compound is more effective in inducing bladder cancer due to its higher reactivity and ability to form DNA adducts. Similar compounds include:

  • 2-Amino-4-(5-nitro-2-furyl)thiazole (ANFT)
  • Nitrofurantoin
  • Furazolidone

This compound’s uniqueness lies in its specific reactivity and the detailed understanding of its carcinogenic mechanisms, making it a valuable tool in cancer research .

Properties

IUPAC Name

N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4S/c12-4-9-8-10-5(3-16-8)6-1-2-7(15-6)11(13)14/h1-4H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBWQLJJMGJREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4S
Record name N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE
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DSSTOX Substance ID

DTXSID4020953
Record name N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide
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Molecular Weight

239.21 g/mol
Source PubChem
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Physical Description

N-(4-(5-nitro-2-furyl)thiazoyl)formamide appears as dark yellow powder or gold solid. (NTP, 1992)
Record name N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE
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CAS No.

24554-26-5
Record name N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE
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Record name N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide
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Record name FANFT
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Record name FANFT
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Record name N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide
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Melting Point

549.5 to 562.1 °F (NTP, 1992)
Record name N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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